molecular formula C9H7ClO6S B1352687 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid CAS No. 66410-36-4

7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid

Cat. No. B1352687
CAS RN: 66410-36-4
M. Wt: 278.67 g/mol
InChI Key: NCSFGFOXYGSSSH-UHFFFAOYSA-N
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Description

Chlorosulfonyl is a group derived from chlorosulfonic acid, which is a strong oxidizing acid . It’s widely used as a sulfonating and chlorosulfonating agent, particularly of organic compounds .


Synthesis Analysis

The most important synthesis of chlorosulfonic acid involves the direct action of hydrogen chloride on oleum or sulfur trioxide . This procedure is widely employed in the manufacture of the reagent .


Molecular Structure Analysis

The structure of Chlorosulfonyl Isocyanate (CSI), which contains a chlorosulfonyl group, is represented as ClS(O)2-N=C=O . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .


Chemical Reactions Analysis

Chlorosulfonic acid is a versatile reagent that reacts with aliphatic, aromatic, and heterocyclic compounds . It also reacts with elements and inorganic compounds .


Physical And Chemical Properties Analysis

Chlorosulfonic acid is a distillable, colorless liquid which is hygroscopic and a powerful lachrymator . It’s a strong oxidizing acid .

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Methodologies and Catalyst Efficiency : Research has shown the utility of chlorosulphonic acid derivatives in synthesizing biologically active compounds. For instance, Kumar and Joshi (2009, 2010) demonstrated an efficient synthesis of 3H-1,5-benzodiazepine derivatives using chlorosulphonic acid derivatives, revealing their potential antimicrobial, antifungal, and anthelmintic activities R. Kumar & Y. Joshi, 2009; Rajesh Kumar & Y. Joshi, 2010.

Antibacterial and Antifungal Properties : Jadhav et al. (2010) synthesized 3-alkyl-5-chlorosulphonyl-1,2-benzisoxazoles and their derivatives, characterizing them for antibacterial activity, showcasing the compound's relevance in developing new antimicrobial agents Shivaji Jadhav et al., 2010.

Anticonvulsant and Antimalarial Activities : Further research into derivatives of the core compound has shown promising anticonvulsant and antimalarial properties. Arustamyan et al. (2019) explored amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, evaluating their anticonvulsant activity Zh. S. Arustamyan et al., 2019. Additionally, Ugwu et al. (2017) synthesized carboxamide derivatives bearing sulphonamide, showing significant in vitro antimalarial and antioxidant properties D. I. Ugwu et al., 2017.

Novel Compound Synthesis

Intermediate for Anti-Hypertensive Drugs : An improved synthesis method for an important intermediate used in anti-hypertensive drugs like Doxazosin was detailed by Ramesh et al. (2006), emphasizing the chemical's role in pharmaceutical manufacturing C. Ramesh et al., 2006.

Chiral Building Blocks and Anti-Diabetic Agents : Research by Mishra et al. (2016) and Abbasi et al. (2023) highlighted the synthesis of chiral building blocks for therapeutic agents and anti-diabetic potentials of derivatives, respectively, showcasing the diverse pharmaceutical applications of the compound P. Mishra et al., 2016; M. Abbasi et al., 2023.

Safety And Hazards

Chlorosulfonic acid is a strong oxidizing acid that reacts violently with water, strong mineral acids and bases, alcohols, finely dispersed organic matter . It’s dangerously incompatible with combustible materials, nitrates, chlorates, metallic powders, carbides, picrates, and fulminates .

Future Directions

The future directions of research and applications involving chlorosulfonyl compounds would depend on the specific compound and its properties. Chlorosulfonic acid, for example, is a versatile reagent that provides useful synthetic intermediates for many branches of industry .

properties

IUPAC Name

7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO6S/c10-17(13,14)5-3-6(9(11)12)8-7(4-5)15-1-2-16-8/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSFGFOXYGSSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216631
Record name 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Molecular Weight

278.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid

CAS RN

66410-36-4
Record name 7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Record name 7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Record name 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Record name 7-(CHLOROSULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-5-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

670 g of chlorosulfonic acid were introduced into a balloon flask provided with a condenser and a thermometer. 173 g of 1,4-benzodioxane-5-carboxylic acid were added in portions with the temperature being maintained at 5°-10° C. The mixture was heated at 55° C. and then cooled and poured into ice. The precipitate was dried off, washed and dried again. 250 g of 7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 210°-215° C.; yield: 93.5%).
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
173 g
Type
reactant
Reaction Step Two

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